



## detailed synthesis protocol for 6-iodo-6Hquinazolin-4-one

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Compound of Interest

Compound Name: 6-iodo-6H-quinazolin-4-one

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## Synthesis Protocol for 6-iodo-4(3H)-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 6-iodo-4(3H)-quinazolin-4-one, a key intermediate in the development of various pharmaceutical compounds, including the targeted cancer therapy, Lapatinib.[1][2] The protocols described herein are based on established synthetic routes, offering reliable methods for obtaining this important quinazolinone derivative.

### **Overview**

The synthesis of 6-iodo-4(3H)-quinazolin-4-one can be achieved through multiple pathways. The most common and efficient methods start from either the readily available anthranilic acid, which is first iodinated, or directly from 2-amino-5-iodobenzoic acid. The latter is often preferred for its directness and high yields.

## **Experimental Protocols**

Two primary methods for the synthesis of 6-iodo-4(3H)-quinazolin-4-one are detailed below.



# Method 1: Cyclization of 2-amino-5-iodobenzoic acid with Formamide

This is a straightforward and widely used method for the preparation of the quinazolinone ring system.

#### Materials:

- 2-amino-5-iodobenzoic acid
- Formamide
- Wood's alloy or oil bath
- Reflux condenser
- Filtration apparatus

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-iodobenzoic acid and formamide in a molar ratio of approximately 1:4.[3]
- Heat the reaction mixture to 130-135°C using a Wood's alloy or oil bath.[3]
- Maintain this temperature and allow the reaction to reflux for 2 hours.[3]
- After the reaction is complete, cool the mixture to room temperature, and then further cool in cold water to facilitate crystallization.[3]
- Collect the resulting crystals by filtration and dry them thoroughly.

# Method 2: Cyclization of 2-amino-5-iodobenzoic acid with Trimethyl Orthoformate

This alternative method offers high yields and utilizes a different cyclizing agent.

#### Materials:



- 2-amino-5-iodobenzoic acid
- Trimethyl orthoformate
- Acetonitrile
- Reaction vessel
- Stirring apparatus
- Filtration apparatus

#### Procedure:

- In a suitable reaction vessel, dissolve 2-amino-5-iodobenzoic acid in acetonitrile.
- Add trimethyl orthoformate to the solution.
- Stir the reaction mixture at an appropriate temperature (typically elevated) until the reaction is complete, as monitored by a suitable technique like TLC.
- Upon completion, the product, 6-iodoquinazolin-4-one, can be isolated by post-processing, which usually involves cooling and filtration to collect the precipitated solid.[2]

## **Quantitative Data**

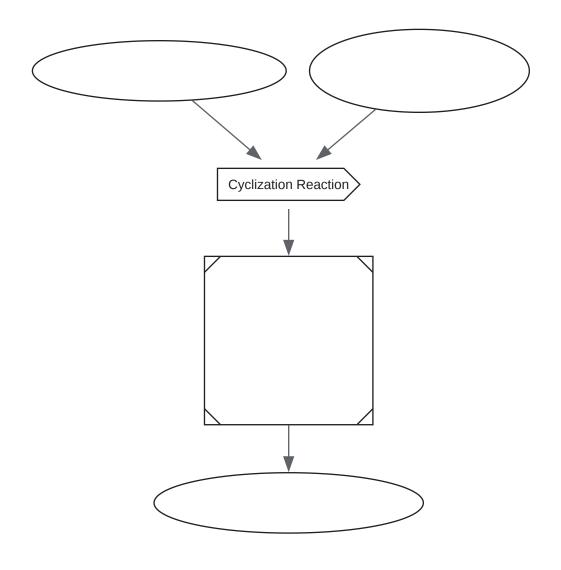
The following table summarizes key quantitative data for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

Parameter	Value	Reference
Yield (Method 1)	96%	[3]
Yield (Method 2)	94%	[2]
Melting Point	272-274°C	[1]
CAS Number	16064-08-7	[1]
Appearance	Brown powder	[1]



## **Synthesis Workflow**

The following diagram illustrates the general workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one from 2-amino-5-iodobenzoic acid.



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Caption: General workflow for the synthesis of 6-iodo-4(3H)-quinazolin-4-one.

## **Note on Nomenclature**

The designation "6H" in "6-iodo-6H-quinazolin-4-one" is unconventional for this particular scaffold. The more stable and commonly accepted tautomeric form is 6-iodo-4(3H)-quinazolin-4-one, where the proton resides on the nitrogen at position 3. The protocols provided here synthesize this stable tautomer.



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### References

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